Potency of (R)-CFMB at Human vs. Rat FFAR2 Receptors
The R-enantiomer, (R)-CFMB, exhibits potent agonist activity at the FFAR2 receptor, with a reported EC50 of 0.8 µM for the human receptor (hFFAR2) and 0.2 µM for the rat receptor (rFFAR2) . This data is derived from functional assays measuring receptor activation . This species-specific difference in potency is a critical consideration for experimental design and is a key differentiator from some other FFAR2 agonists that may have different species profiles [1].
| Evidence Dimension | Receptor Activation (EC50) |
|---|---|
| Target Compound Data | hFFAR2: 0.8 µM; rFFAR2: 0.2 µM |
| Comparator Or Baseline | Not directly compared in source |
| Quantified Difference | Not directly compared |
| Conditions | Functional agonist assay in vitro |
Why This Matters
Knowing the precise EC50 values for the target species (human vs. rat) is essential for selecting the appropriate concentration range for in vitro and in vivo studies, ensuring reproducible and interpretable results.
- [1] Christiansen CB, et al. The impact of short-chain fatty acids on GLP-1 and PYY secretion from the isolated perfused rat colon. Am J Physiol Gastrointest Liver Physiol. 2018 Jul 1;315(1):G53-G65. View Source
